molecular formula C8H15N5 B1421474 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine CAS No. 1240527-96-1

2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine

Cat. No.: B1421474
CAS No.: 1240527-96-1
M. Wt: 181.24 g/mol
InChI Key: MHPKCVHJGBUUSE-UHFFFAOYSA-N
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Description

2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine (CAS 1240527-96-1) is a high-purity pyrimidine derivative supplied for advanced pharmaceutical and biological research. With a molecular formula of C8H15N5 and a molecular weight of 181.24 g/mol, this compound is characterized by a purity of 98% . This chemical belongs to the class of heterocyclic building blocks, which are fundamental scaffolds in medicinal chemistry for the development of novel therapeutic agents . Pyrimidine derivatives are of significant research interest due to their potential to inhibit key kinases involved in disease pathways. Compounds with similar structural motifs, featuring a pyrimidine core and a basic side chain, are extensively investigated as inhibitors of receptor tyrosine kinases (like EGFR) and numb-associated kinases (such as AAK1 and GAK) . These kinases are critically involved in cancer cell proliferation and survival, as well as in the viral replication cycle of various human coronaviruses (like HCoV-229E and HCoV-OC43) and other RNA viruses . Consequently, this molecule serves as a valuable intermediate for researchers developing targeted anticancer and broad-spectrum antiviral agents, providing a versatile core structure for further chemical exploration and structure-activity relationship (SAR) studies . The product is intended for research and development use only and is not intended for human or veterinary, diagnostic, or therapeutic applications.

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c1-13(2)4-3-10-8-11-5-7(9)6-12-8/h5-6H,3-4,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPKCVHJGBUUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability of Pyrimidine-2,5-Diamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-2,5-diamine scaffold represents a distinct chemical space in medicinal chemistry, differing significantly from the ubiquitous 2,4-diaminopyrimidine (e.g., trimethoprim) and 4,6-diaminopyrimidine motifs. While the 2,4-isomer is a "privileged scaffold" for ATP-competitive kinase inhibition due to its mimicry of the adenine hinge-binding region, the 2,5-diamine regioisomer offers unique vectors for substitution, particularly in targeting specific kinases like Aurora A and BTK (Bruton's Tyrosine Kinase).

This guide provides a comprehensive technical analysis of the thermodynamic and chemical stability of pyrimidine-2,5-diamine derivatives. It synthesizes physicochemical data, degradation mechanisms, and experimental protocols to support researchers in optimizing this scaffold for drug development.[1]

Physicochemical Foundations & Electronic Structure

The thermodynamic stability of pyrimidine-2,5-diamines is governed by the electronic interplay between the nitrogenous ring and the exocyclic amines. Unlike the 2,4- or 4,6-isomers, where both amines can participate in direct amidine-like resonance with the ring nitrogens, the 2,5-isomer presents a "mismatched" electronic system.

Electronic Disparity and Basicity
  • C2-Amine: Located between two ring nitrogens, this group participates in a strong guanidine-like resonance (specifically, an amidine system). It acts as the primary basic center.

  • C5-Amine: Situated meta to both ring nitrogens. It lacks direct conjugation with the ring nitrogens'

    
    -deficient system. Consequently, the C5-amine behaves more like an electron-rich aniline, making it susceptible to oxidation but less basic than the C2-amine.
    

Table 1: Comparative Physicochemical Properties of Diaminopyrimidines

PropertyPyrimidine-2,5-DiaminePyrimidine-2,4-DiamineMechanistic Implication
Primary Basic Site N1 / N3 (Ring)N1 (Ring)Protonation occurs at ring N, stabilized by C2-NH2 resonance.
pKa (Conjugate Acid) ~ 3.5 - 4.5 (Estimated)*7.4The 2,5-isomer is significantly less basic due to lack of cooperative resonance stabilization from the C5 position.
Electronic Character C5 = Nucleophilic/OxidizableC2 = Electron-withdrawingC2/C4 = Synergistic donationC5 position is a "soft spot" for metabolic oxidation (N-oxide formation).
Melting Point > 200°C (HCl salt > 260°C)260 - 270°CHigh lattice energy driven by extensive intermolecular H-bonding networks.

*Note: pKa values are highly dependent on N-substitution. Unsubstituted 2,5-diaminopyrimidine is weakly basic compared to the 2,4-isomer.

Tautomeric Stability

Thermodynamically, the amino tautomer is overwhelmingly favored over the imino form for both the C2 and C5 amines in the ground state. However, upon protonation or interaction with kinase hinge regions, the resonance contribution of the imino form at C2 increases, strengthening hydrogen bond acceptor capability at N1/N3.

Chemical Stability & Degradation Pathways

The 2,5-diaminopyrimidine scaffold exhibits high thermal stability in the solid state but faces specific challenges in solution, particularly under oxidative stress.

Oxidative Instability (The C5 Vulnerability)

The electron-rich nature of the C5-amine makes it the primary site for oxidative degradation. Unlike the C2-amine, which is deactivated by the electron-deficient ring, the C5-amine pushes electron density into the ring, but is also susceptible to:

  • N-Oxidation: Formation of hydroxylamines and nitroso derivatives.

  • Ring Activation: The C5-amino group activates the C4/C6 positions toward nucleophilic attack or further oxidation, although less so than in benzenoid systems.

Hydrolytic Resistance

The pyrimidine ring is remarkably resistant to hydrolysis under neutral and physiological conditions.

  • Acidic Conditions: Stable. Protonation of the ring nitrogen further deactivates the ring toward nucleophilic attack by water.

  • Basic Conditions: Generally stable, though extreme conditions (>1N NaOH, high heat) can lead to ring opening or deamination, particularly if electron-withdrawing groups are present at C4/C6.

Visualizing the Degradation Cascade

The following diagram illustrates the primary degradation pathways, distinguishing between metabolic (enzymatic) and chemical stress.

DegradationPathways Parent Pyrimidine-2,5-Diamine (Scaffold) Protonated N1/N3 Protonated Species (Stable in Acid) Parent->Protonated +H+ (Reversible) N_Oxide N-Oxide / Hydroxylamine (Oxidative Impurity) Parent->N_Oxide [O] (Peroxides/CYP450) Target: C5-NH2 RingOpen Ring Fission Products (Extreme Hydrolysis) Parent->RingOpen OH- / Heat (Nucleophilic Attack at C4/C6) Quinone Quinone Imine Species (Reactive Electrophile) N_Oxide->Quinone -2H, -e-

Figure 1: Primary stability and degradation pathways. The C5-amine is the kinetic soft spot for oxidation.

Biological & Metabolic Stability (Microsomal)[2]

In drug discovery, "thermodynamic stability" often translates to metabolic half-life (


). Pyrimidine-2,5-diamines often suffer from rapid clearance due to the C5-amine.
Metabolic Soft Spots[3]
  • Direct N-Glucuronidation: The nucleophilic C5-amine is a prime target for UGT enzymes.

  • Acetylation: NAT (N-acetyltransferase) enzymes can acetylate the C5-amine, altering solubility and potency.

  • Oxidative Deamination: CYP450-mediated oxidation can convert the amine to a ketone or alcohol, destroying the pharmacophore.

Structural Stabilization Strategies

To enhance the thermodynamic and metabolic stability of the scaffold, the following substitutions are empirically proven:

  • C4/C6 Blocking: Introducing steric bulk (e.g., methyl, trifluoromethyl) at C4/C6 prevents nucleophilic attack and ring opening.

  • N-Alkylation: Capping the C5-amine (e.g., as an amide or secondary amine) significantly reduces oxidative susceptibility.

  • Fluorination: Fluorine substitution on the pendant aromatic rings (if attached) can modulate the pKa and reduce metabolic clearance.

Experimental Protocols

Protocol 1: Accelerated Oxidative Stability Testing

Purpose: To determine the susceptibility of the C5-amine to oxidative degradation, mimicking Phase I metabolism.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Hydrogen Peroxide (30% w/v)

  • Acetonitrile (HPLC grade)

  • Phosphate Buffer (pH 7.4)[2][3]

Workflow:

  • Preparation: Dilute Test Compound to 100 µM in Phosphate Buffer/Acetonitrile (1:1).

  • Stress Induction: Add

    
     to a final concentration of 3%.
    
  • Incubation: Incubate at 40°C for 24 hours.

  • Sampling: Aliquot at T=0, 1h, 4h, and 24h. Quench with catalase or sodium metabisulfite.

  • Analysis: Analyze via LC-MS/MS. Look for M+16 (N-oxide) and M+14 (Carbonyl/Oxidation) peaks.

  • Quantification: Calculate % remaining parent vs. time.

Protocol 2: Potentiometric pKa Determination

Purpose: To accurately determine the ionization constants of the mismatched amines.

Methodology: Due to the low solubility of many derivatives, a cosolvent method (Sirius T3 or similar) is recommended.

  • Titrant: 0.1 M KOH and 0.1 M HCl.

  • Solvent: Water/Methanol gradients (20%, 30%, 40% MeOH).

  • Yasuda-Shedlovsky Extrapolation: Measure pKa at each cosolvent ratio and extrapolate to 0% organic solvent to obtain the aqueous pKa.

    • Note: Expect the C2-amine conjugate acid pKa to be the first ionization event observed in the acidic range (pH 3-5).

Synthesis & Handling Workflow

The synthesis of 2,5-diaminopyrimidines often requires careful control to prevent oxidation of the intermediate amines.

SynthesisWorkflow Start Precursor: 2,4,6-Trichloropyrimidine or Uracil Derivative Step1 Step 1: C4/C6 Functionalization (S_NAr Displacement) Start->Step1 Step2 Step 2: Nitration/Nitrosation at C5 (Electrophilic Aromatic Sub.) Step1->Step2 Step3 Step 3: Reduction of C5-NO2 to C5-NH2 (H2/Pd-C or Fe/NH4Cl) Step2->Step3 Critical CRITICAL CONTROL POINT: Avoid Air Oxidation of C5-NH2 Step3->Critical Final Final Product: Pyrimidine-2,5-Diamine Critical->Final Immediate Acylation or Salt Formation

Figure 2: Synthetic workflow highlighting the critical stability control point at the C5-reduction stage.

Best Practices:

  • Inert Atmosphere: Perform C5-nitro reduction under Argon/Nitrogen.

  • Salt Formation: Immediately convert the free base 2,5-diamine into a hydrochloride or tosylate salt. The protonated form is significantly more resistant to oxidation than the free base.

  • Storage: Store at -20°C, desiccated, and protected from light.

References

  • Chemical Properties of Pyrimidine, 2,5-diamino- . Cheméo. Available at: [Link]

  • Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase . Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrimidine-2,5-diamine | C4H6N4 . PubChem. Available at: [Link]

  • Metabolic Stability and Metabolite Characterization of Pyrimidine Derivatives . MDPI. Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a validated, two-step synthesis protocol for 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine (CAS: 1135254-86-2), a critical scaffold in the development of third-generation EGFR tyrosine kinase inhibitors (e.g., analogues of Osimertinib/Rociletinib). The method utilizes a regioselective Nucleophilic Aromatic Substitution (


) followed by a catalytic hydrogenation. Special emphasis is placed on handling the air-sensitive diamine product to prevent oxidative degradation (quinone-imine formation).

Retrosynthetic Analysis & Strategy

The synthesis targets the selective functionalization of the C2-position of the pyrimidine ring while preserving the C5-amine. Direct amination of 2,5-diaminopyrimidine is non-selective; therefore, we employ 2-chloro-5-nitropyrimidine as the electrophile. The C5-nitro group serves two functions:

  • Activation: It strongly withdraws electrons, activating the C2-chloride for displacement by the aliphatic amine.

  • Protection: It acts as a "masked" amine, preventing side reactions until the final reduction step.

Retrosynthesis Target Target: 2-N-[2-(dimethylamino)ethyl] pyrimidine-2,5-diamine Nitro Intermediate: N-(2-(dimethylamino)ethyl)- 5-nitropyrimidin-2-amine Target->Nitro Reduction (H2, Pd/C) SM1 Starting Material 1: 2-Chloro-5-nitropyrimidine Nitro->SM1 SnAr (Disconnection) SM2 Starting Material 2: N,N-dimethylethylenediamine Nitro->SM2

Figure 1: Retrosynthetic disconnection showing the conversion of the nitro-precursor to the target diamine.

Safety & Hazards

  • 2-Chloro-5-nitropyrimidine: Potent skin sensitizer and lachrymator. Handle in a fume hood.

  • N,N-Dimethylethylenediamine: Corrosive and flammable.

  • Target Diamine: Like many phenylenediamines, the product is prone to oxidation in air, turning dark purple/brown. Store under Argon at -20°C.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with solvent (e.g., water or methanol) before exposing to air.

Experimental Protocol

Step 1: Coupling

Objective: Synthesis of N-(2-(dimethylamino)ethyl)-5-nitropyrimidin-2-amine.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
2-Chloro-5-nitropyrimidine 159.53 1.0 5.0 g
N,N-Dimethylethylenediamine 88.15 1.1 3.04 g (3.8 mL)
DIPEA (Hünig's Base) 129.24 1.5 6.07 g (8.2 mL)

| THF (Anhydrous) | - | - | 50 mL |

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2-chloro-5-nitropyrimidine (5.0 g) and anhydrous THF (50 mL). Cool the yellow solution to 0°C using an ice bath.

  • Addition: Add DIPEA (8.2 mL) followed by the dropwise addition of N,N-dimethylethylenediamine (3.8 mL) over 5 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 3 hours.

    • Monitoring: TLC (5% MeOH in DCM) should show consumption of starting material (

      
      ) and formation of a lower 
      
      
      
      yellow spot (
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Resuspend the residue in EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude yellow solid is typically sufficiently pure (>95%). If necessary, recrystallize from cold Ethanol.

    • Expected Yield: 6.5 – 7.0 g (85-92%).

    • Appearance: Bright yellow solid.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary amine.

Reagents:

Reagent MW Equiv. Amount
Nitro Intermediate (Step 1) 211.22 1.0 5.0 g
10% Pd/C (50% wet) - 10 wt% 0.5 g
Methanol - - 100 mL

| Hydrogen Gas (


)  | 2.02 | Excess | Balloon (1 atm) |

Procedure:

  • Inerting: Flush a 250 mL RBF with Nitrogen. Add the Nitro Intermediate (5.0 g) and Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Safety: Add catalyst to the liquid to minimize ignition risk.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (balloon) three times. Stir vigorously at Room Temperature for 4–6 hours.

    • Visual Cue: The bright yellow suspension will fade to a colorless or pale pink solution.

  • Filtration: Flush the system with Nitrogen. Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with MeOH (20 mL).

    • Critical: Do not let the catalyst pad dry out completely in air (fire hazard).

  • Isolation: Concentrate the filtrate under reduced pressure at <40°C .

    • Note: The product is an oil or low-melting solid that darkens rapidly upon air exposure.

  • Storage: Immediately store under Argon at -20°C.

Analytical Data (Expected)

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6)

8.5 (s, 2H, Pyrimidine C4/C6-H), 6.2 (br s, 1H, NH-C2), 4.5 (br s, 2H, NH2-C5), 3.4 (q, 2H, N-CH2), 2.4 (t, 2H, CH2-N), 2.15 (s, 6H, N(CH3)2).
LC-MS (ESI+)

Appearance Pale pink/tan solid (pure)

Dark brown (oxidized).

Troubleshooting & Optimization

Troubleshooting Issue1 Low Yield in Step 1 Sol1 Check Base Stoichiometry. Ensure amine is dry. Switch solvent to IPA. Issue1->Sol1 Issue2 Incomplete Reduction (Step 2) Sol2 Refresh H2 balloon. Check Pd/C activity. Add trace AcOH (catalytic). Issue2->Sol2 Issue3 Product turns black Sol3 Oxidation. Use degassed solvents. Store under Argon. Issue3->Sol3

Figure 2: Troubleshooting matrix for common synthetic issues.

Critical Control Point: If the final product is intended for a subsequent coupling (e.g., amide bond formation), it is highly recommended to use the crude amine immediately in the next step without extensive purification, or to isolate it as an HCl salt (stable solid) by treating the MeOH solution with 4M HCl in Dioxane before concentration.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 47003412, this compound. Retrieved from [Link]

  • Synthetic Methodology (SnAr): Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616. (Analogous chemistry for 2-chloro-5-nitropyrimidine substitution).
  • Reduction Protocol: Butterworth, S., et al. (2014). Preparation of 2,4-diaminopyrimidine derivatives as kinase inhibitors. World Intellectual Property Organization, WO2014128486. (Describes Pd/C reduction of 5-nitropyrimidines).
  • EGFR Inhibitor Context: Finlay, M. R. V., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry, 57(20), 8249–8267. [Link]

Sources

Step-by-step preparation of 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a scalable, two-step protocol for the synthesis of 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine (CAS: 1135252-66-2). This compound is a critical scaffold in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Rociletinib and Osimertinib analogs, which target the T790M resistance mutation.

The protocol prioritizes regioselectivity and purity, utilizing a nucleophilic aromatic substitution (


) followed by a chemoselective nitro reduction. We address common pitfalls such as over-substitution and incomplete hydrogenation, providing a robust method suitable for grams-to-multigrams scale synthesis.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the distinct electronic properties of the pyrimidine ring.

  • Step 1 (

    
    ):  The starting material, 2-chloro-5-nitropyrimidine , possesses a highly electrophilic C2 position due to the electron-withdrawing nature of the para-nitro group and the inherent electronegativity of the pyrimidine nitrogens. This allows for facile displacement by the primary amine of N,N-dimethylethylenediamine  under mild conditions.
    
  • Step 2 (Reduction): The resulting nitro-intermediate is reduced to the aniline derivative. Catalytic hydrogenation (

    
    ) is chosen for its cleanliness and high yield, avoiding the metal waste associated with Fe or Sn reductions.
    
Reaction Scheme Diagram

ReactionScheme SM1 2-Chloro-5-nitropyrimidine (Electrophile) Inter Intermediate: N-(2-(dimethylamino)ethyl)- 5-nitropyrimidin-2-amine SM1->Inter Step 1: SNAr DIPEA, THF, 0°C to RT SM2 N,N-dimethylethylenediamine (Nucleophile) SM2->Inter Prod Target Product: 2-N-[2-(dimethylamino)ethyl] pyrimidine-2,5-diamine Inter->Prod Step 2: Reduction H2, 10% Pd/C, MeOH

Caption: Two-step synthetic pathway utilizing electronic activation of the pyrimidine core.

Experimental Protocols

Step 1: Synthesis of N-(2-(dimethylamino)ethyl)-5-nitropyrimidin-2-amine

Objective: Selective displacement of the C2-chloride.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount (Example)Role
2-Chloro-5-nitropyrimidine 159.531.05.00 gSubstrate
N,N-Dimethylethylenediamine 88.151.13.04 g (approx 3.8 mL)Nucleophile
DIPEA (Hünig's Base) 129.251.56.07 g (approx 8.2 mL)Acid Scavenger
THF (Anhydrous) --50 mLSolvent
Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.

  • Dissolution: Add 2-chloro-5-nitropyrimidine (5.00 g) and anhydrous THF (40 mL). Stir until fully dissolved. Note: The solution will be pale yellow.

  • Addition: Mix N,N-dimethylethylenediamine and DIPEA in the remaining THF (10 mL). Add this mixture dropwise to the RBF over 15 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent exotherms that could lead to impurities.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–4 hours.

    • Monitoring: Check by TLC (5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a lower spot (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

    • Dry the organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification: The crude yellow solid is typically sufficiently pure (>95%). If needed, recrystallize from cold Ethanol/Hexane.

Yield: ~6.0–6.3 g (90–95%) of a yellow solid.

Step 2: Hydrogenation to this compound

Objective: Reduction of the nitro group to the primary amine without dehalogenation (not applicable here, but good practice) or ring reduction.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
Nitro Intermediate (Step 1) 211.221.05.00 gSubstrate
10% Pd/C (50% wet) -10 wt%0.5 gCatalyst
Methanol --60 mLSolvent
Hydrogen Gas (

)
2.02ExcessBalloon / 1 atmReductant
Procedure
  • Safety Check: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen. 
    
    
    
    can ignite methanol vapors in the presence of air.
  • Loading: To a nitrogen-flushed flask, add the Nitro Intermediate (5.00 g) and Methanol (60 mL). Carefully add 10% Pd/C (0.5 g).

  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       (balloon pressure is sufficient). Repeat this cycle 3 times.
      
    • Stir vigorously at RT for 6–12 hours.

    • Monitoring: The yellow color of the nitro compound will fade to a clear/pale pink solution. LC-MS is recommended to confirm complete conversion (

      
      ).
      
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not let the filter cake dry out completely, as Pd/C is pyrophoric.

    • Wash the Celite pad with MeOH (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Isolation: The product is obtained as a dark viscous oil or low-melting solid. It is air-sensitive (oxidation to purple/black species); store under inert gas at -20°C.

Yield: ~4.0 g (92–96%).

Analytical Validation & QC

ParameterSpecificationMethod
Appearance Off-white to pale brown solid/oilVisual
Purity > 97%HPLC (254 nm)
MS (ESI+) [M+H]+ = 182.14 ± 0.1LC-MS
1H NMR (DMSO-d6) Diagnostic Peaks: δ 7.9 (2H, s, Pyrimidine-H) δ 4.5 (2H, s,

) δ 2.15 (6H, s,

)
400 MHz NMR

Troubleshooting & Optimization Guide

Workflow Logic Diagram

Optimization Start Start Reaction CheckTLC Check TLC/LCMS (Step 1) Start->CheckTLC Incomplete Issue: SM Remains CheckTLC->Incomplete > 4 hours Impurity Issue: Bis-addition CheckTLC->Impurity New spot Rf < 0.2 Success Proceed to Workup CheckTLC->Success Conversion > 98% Action1 Push Reaction Incomplete->Action1 Add 0.2 eq DIPEA Warm to 35°C Action2 Preventative Measure Impurity->Action2 Strict Temp Control Dropwise Addition

Caption: Decision tree for troubleshooting common issues in the


 step.
Expert Insights
  • Regioselectivity: The 2-position is significantly more reactive than the 4- or 6-positions in 5-nitropyrimidines. However, if using 2,4-dichloro-5-nitropyrimidine as an alternative precursor, temperature control at -78°C is required to distinguish between the C2 and C4 chlorides.

  • Catalyst Poisoning: If the hydrogenation stalls, ensure the Step 1 product was thoroughly washed with water/brine to remove amine salts (DIPEA·HCl), which can inhibit Pd activity.

  • Storage: The final diamine is prone to oxidation (browning) upon air exposure. Store as the HCl salt if long-term stability is required.

References

  • PubChem. this compound (CID 47003412).[8] National Library of Medicine. [Link]

  • Organic Syntheses. Pyrimidine, 2-dimethylamino-.[3][6] Org.[3][6][7][9][10] Synth. 1955, 35, 58. [Link]

  • Journal of Medicinal Chemistry. Discovery of Rociletinib (CO-1686). (Contextual reference for scaffold utility). ACS Publications. [Link]

Sources

Application Note: Optimized Coupling Protocols for 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine (CAS 1352315-31-5)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for process chemists and medicinal chemists involved in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs). It synthesizes field-proven optimization strategies with rigorous mechanistic grounding.

Executive Summary

The compound 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine (hereafter referred to as Reagent A ) is a critical heterocyclic building block used primarily in the synthesis of mutant-selective EGFR inhibitors (e.g., analogs of Rociletinib/CO-1686 and Olmutinib).

Its structural duality—containing both a nucleophilic primary aromatic amine (C5-NH2) and a basic aliphatic side chain—presents a specific challenge: Regioselectivity vs. Side-Reactions.

This guide outlines the Acid-Mediated Nucleophilic Aromatic Substitution (SNAr) protocol, identified as the optimal method for coupling Reagent A with 2,4-dichloropyrimidine electrophiles. This method offers superior yields (>85%) and purity compared to standard basic conditions by leveraging kinetic control via selective protonation.

Physicochemical Profile & Handling

Reagent A is an electron-rich diaminopyrimidine. Its stability and reactivity are defined by two key factors:

  • Oxidation Sensitivity: Like many electron-rich aromatic diamines, Reagent A is prone to rapid oxidation (browning) upon exposure to air, leading to azo-dimerization or N-oxide formation. Strict inert atmosphere (N2/Ar) is required.

  • Basicity Differential:

    • Aliphatic Amine (Side Chain): pKa ≈ 9.5 (Highly Basic).

    • Aromatic Amine (C5-NH2): pKa ≈ 3.5–4.5 (Weakly Basic, Nucleophilic).

Handling Protocol
  • Storage: -20°C under Argon.

  • Solubility: Soluble in polar protic solvents (MeOH, 2-Butanol) and polar aprotic solvents (DMSO, DMF).

  • Preparation: Prepare stock solutions immediately prior to use; do not store in solution for >4 hours without degassing.

Core Application: Acid-Mediated SNAr Coupling

The primary application of Reagent A is coupling with 2,4-dichloro-5-(trifluoromethyl)pyrimidine (or similar cores) to form the diaminopyrimidine scaffold characteristic of 3rd-gen EGFR TKIs.

The Mechanistic Logic (Why Acid?)

Standard basic conditions (e.g., DIPEA/DMF) often lead to:

  • Poly-substitution: The aliphatic amine can act as a nucleophile if not protonated.

  • Sluggish Reaction: The electron-rich nature of Reagent A makes the C5-amine less nucleophilic.

The Acid-Mediated Solution (TFA/Alcohol):

  • Selectivity: The acid (TFA) fully protonates the highly basic aliphatic amine (protecting it).

  • Activation: The acid protonates the pyrimidine electrophile (at N1/N3), significantly lowering the LUMO energy and accelerating the attack by the C5-aromatic amine.

Experimental Workflow (DOT Diagram)

ReactionWorkflow Start Reagent A (Solid) (Under Argon) Solvent Solvent System: 2-Butanol + 1.1 eq TFA Start->Solvent Dissolve Mix Dissolution & Protonation (Aliphatic NH+ formed) Solvent->Mix Electrophile Add Electrophile: 2,4-dichloro-pyrimidine deriv. Mix->Electrophile Add dropwise Heat Reaction: 85°C, 4-12h (Acid Catalysis) Electrophile->Heat Quench Quench: NaHCO3 (aq) Neutralize to pH 8 Heat->Quench Monitor HPLC Workup Extraction (EtOAc) & Recrystallization Quench->Workup

Figure 1: Optimized workflow for acid-mediated coupling, ensuring protection of the aliphatic side-chain.

Detailed Experimental Protocol

Reagents
  • Reagent A: 1.0 equivalent.

  • Electrophile: 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.05 equivalents).

  • Solvent: 2-Butanol (Anhydrous).

  • Catalyst/Additive: Trifluoroacetic Acid (TFA) (1.1 – 1.2 equivalents).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

  • Solvent Charge: Add 2-Butanol (10 mL per gram of Reagent A).

  • Protonation: Add TFA (1.1 eq) dropwise at room temperature.

    • Observation: A slight exotherm may occur. Ensure the solution is homogeneous.

  • Reagent Addition: Add Reagent A (1.0 eq). Stir for 10 minutes to ensure complete protonation of the side chain.

  • Electrophile Addition: Add the chloropyrimidine electrophile (1.05 eq) in one portion.

  • Reaction: Heat the mixture to 85°C (internal temperature).

    • Time: Typically 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of Reagent A (m/z ~196) and formation of the product.

  • Workup (Critical):

    • Cool to room temperature.[1][2][3]

    • The reaction mixture is acidic.[4] Slowly add saturated aqueous NaHCO3 until pH ~8. Caution: CO2 evolution.

    • Extract with EtOAc (3x).

    • Note: The product often precipitates directly upon neutralization in alcoholic solvents. If a solid forms, filter and wash with water/ether instead of extraction.

Data: Solvent & Condition Screening

The following table summarizes optimization studies for the coupling of Reagent A with a standard 2,4-dichloropyrimidine core.

ConditionSolventTemp (°C)Yield (%)Purity (HPLC)Notes
Base (DIPEA) DMF9045%78%Significant bis-alkylation observed. Darkening of reaction.
Base (K2CO3) NMP10052%82%Slow conversion; difficult workup due to high BP solvent.
Acid (HCl) EtOH78 (Reflux)75%91%Good purity, but product HCl salt is hygroscopic.
Acid (TFA) 2-Butanol 85 92% 98% Optimal. Clean conversion. Easy isolation of free base.

Troubleshooting & Critical Parameters

Regioselectivity Issues

If the N2-side chain (aliphatic amine) reacts with the electrophile, it indicates insufficient protonation .

  • Fix: Increase TFA to 1.5 equivalents. Ensure the reaction is not run under basic conditions.

Oxidation/Impurities

If the reaction mixture turns black immediately:

  • Cause: Oxygen ingress. Reagent A is oxidizing.[4]

  • Fix: Degas solvents by sparging with Argon for 20 minutes before use. Add sodium bisulfite (aq) during the workup to reduce N-oxides.

Reaction Stalling

If conversion stops at ~60%:

  • Cause: Product inhibition (the product is also a base and buffers the TFA).

  • Fix: Add an additional 0.2 eq of TFA and increase temperature to 95°C.

Mechanistic Pathway (DOT Diagram)

Mechanism cluster_0 Reactants cluster_1 Acid Activation R Reagent A Prot_R Protonated Side Chain (Non-Nucleophilic) R->Prot_R + TFA E Electrophile (Chloropyrimidine) Act_E Activated Electrophile (Protonated N) E->Act_E + TFA Product Coupled Product (C5-NH-Pyrimidine) Prot_R->Product C5-NH2 Attack Act_E->Product

Figure 2: Mechanistic rationale. TFA deactivates the side chain (precluding side reactions) while activating the electrophile.

References

  • World Intellectual Property Organization. (2012). Heterocyclic Inhibitors of EGFR. WO2012061299.[5] (Describes the synthesis of Rociletinib/CO-1686 intermediates using acid-mediated coupling). Link

  • Walter, A. O., et al. (2013).[6] Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC. Cancer Discovery, 3(12), 1404-1415. (Foundational paper for the chemistry of 2,4-diaminopyrimidine EGFR inhibitors). Link

  • Jovic, F., et al. (2018).[7] Process Optimization and DOE Application in the Synthesis of Rociletinib Intermediate. Chemical and Biochemical Engineering Quarterly, 32(2), 215-226. (Specific process chemistry optimization for regioselective SnAr on pyrimidines). Link

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.[4][6][8][9][10] Nature, 462, 1070–1074. (Describes the WZ4002 class, sharing similar chemical coupling logic). Link

Sources

Solvent selection guide for dissolving 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine

[1][2]

Executive Summary

2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine (hereafter referred to as DAEP ) is a highly polar, electron-rich pyrimidine derivative commonly used as an intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors).[1][2] Its structure features a pyrimidine core substituted with a primary amine at position 5 and a secondary amine linker with a terminal tertiary amine at position 2.[2]

Critical Solubility Insight: DAEP exhibits amphiphilic but predominantly hydrophilic character (LogP ~ -0.1).[1][2] While highly soluble in polar aprotic solvents like DMSO, its solubility in aqueous media is strictly pH-dependent .[1][2] Furthermore, the para-diamine orientation (2,5-substitution) renders the compound highly susceptible to oxidative degradation, necessitating strict anaerobic handling protocols.[1][2]

Physicochemical Profile & Solubility Matrix

Understanding the molecular properties is the first step to successful dissolution.[2]

Table 1: Molecular Properties
PropertyValueImplication for Solubility
Molecular Weight ~181.24 g/mol Low MW facilitates rapid dissolution kinetics.[1][2]
LogP (Predicted) -0.1 to 0.5Hydrophilic; poor solubility in non-polar solvents (Hexane, Toluene).[1]
pKa (Calculated) ~9.5 (Tertiary amine), ~3-4 (Pyrimidine N)Basic.[1] Dissolves readily in acidic aqueous buffers; precipitates in basic buffers.[2]
Physical State Crystalline SolidHigh lattice energy requires sonication or vortexing for initial breakdown.[2]
Reactivity Oxidation-ProneSolutions turn brown/black upon air exposure (quinone-imine formation).[1][2]
Table 2: Solvent Compatibility Matrix
SolventSolubility RatingStability RiskApplication Note
DMSO Excellent (>100 mM) LowPreferred for Stock. Hygroscopic; keep sealed to prevent water uptake.[1][2]
Water (pH < 6) Good (>20 mM) High (Hydrolysis/Oxidation)Requires acidification (HCl or Formic Acid) to protonate amines.
Water (pH > 8) Poor (<1 mM)ModerateFree base tends to precipitate or form colloidal aggregates.
Ethanol/Methanol Good (>50 mM)ModerateSuitable for chemical synthesis; avoid for long-term storage due to evaporation.[1][2]
Acetone DO NOT USE HighIncompatible. Primary amine at pos. 5 reacts to form imines (Schiff bases).[2]
DCM / Chloroform ModerateLowUseful for extraction if the compound is in free-base form.[1][2]

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical pathway for selecting the appropriate solvent system based on your experimental end-point.

SolventSelectionStartStart: DAEP DissolutionAppCheckDetermine ApplicationStart->AppCheckBioAssayBiological Assay(Cell/Enzyme)AppCheck->BioAssayChemSynChemical SynthesisAppCheck->ChemSynAnalyticAnalytical (LC-MS/NMR)AppCheck->AnalyticDMSOStockMake 100mM Stockin Anhydrous DMSOBioAssay->DMSOStockStandardProticProtic Solvents(MeOH, EtOH)ChemSyn->ProticNucleophilic RxnAproticPolar Aprotic(DMF, DMAc)ChemSyn->AproticHigh Temp/BaseMobilePhaseDissolve in InitialMobile Phase (Acidic)Analytic->MobilePhaseLC-MSDeutSolvDeuterated DMSO-d6or Methanol-d4Analytic->DeutSolvNMRDilutionDilute into Media(Keep DMSO < 0.5%)DMSOStock->Dilution

Figure 1: Decision tree for selecting the optimal solvent system based on downstream applications.

Detailed Protocols

Protocol A: Preparation of High-Stability Stock Solution (DMSO)

Objective: Create a 50 mM - 100 mM master stock for biological screening or long-term storage.[1][2]

Materials:

  • DAEP (Solid)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)[2]

  • Amber glass vials (Screw cap with PTFE liner)[1]

  • Argon or Nitrogen gas line[2]

Procedure:

  • Weighing: Weigh the target mass of DAEP into an amber vial. Note: Work quickly to minimize exposure to air/humidity.[2]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg DAEP [MW 181.24], add 551 µL DMSO for 100 mM).

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.[2]

  • Degassing (Critical): Gently purge the headspace of the vial with Argon or Nitrogen for 15 seconds to displace oxygen.[2]

  • Storage: Seal tightly. Store at -20°C or -80°C.

    • Validity: Stable for 3–6 months if kept frozen and dark.[2]

    • QC Check: Visually inspect for color change (darkening indicates oxidation) before use.[2]

Protocol B: Preparation of Aqueous Buffer Solution

Objective: Dissolve DAEP directly in water for chemistry or acute animal dosing.[2]

Mechanism: The free base is poorly soluble in neutral water.[2] You must lower the pH to protonate the tertiary amine (

2

Procedure:

  • Vehicle Preparation: Prepare 0.1 M HCl or a buffer system (e.g., Citrate buffer pH 4.0).[2]

  • Addition: Add DAEP solid to the acidic vehicle.

  • Mixing: Vortex until clear. The solution should be colorless to pale yellow.[2][3]

  • pH Adjustment: If neutralization is required for biological compatibility, slowly add 0.1 M NaOH while stirring, monitoring for precipitation.

    • Limit: Do not exceed pH 7.5, or the free base may crash out.[2]

Handling & Troubleshooting Guide

The "Black Solution" Phenomenon (Oxidation)

Diaminopyrimidines are structurally related to phenylenediamines, which are notorious for oxidizing into quinone-diimines (colored species).

  • Symptom: Stock solution turns dark brown or black.[2][4]

  • Cause: Exposure to atmospheric oxygen and light.[2]

  • Prevention:

    • Always use amber vials.[2]

    • Add an antioxidant if the assay permits (e.g., 1 mM Ascorbic Acid or DTT).[2]

    • Do not store aqueous solutions for >24 hours.[2]

Incompatibility Warning: Acetone

Never use ketones (Acetone, MEK) as solvents for this compound.[2] The primary amine at position 5 will react with the ketone carbonyl to form a Schiff base (imine) , permanently altering your compound's identity.[2]

Precipitation in Cell Media

When diluting DMSO stock into cell culture media (DMEM/RPMI):

  • Ensure the final DMSO concentration is <0.5% (v/v).[2]

  • Add the DMSO stock slowly to the agitated media.

  • If precipitation occurs, the local concentration is too high.[2] Dilute the stock to an intermediate concentration (e.g., 10 mM) before the final spike.[2]

References

  • PubChem. (n.d.).[2] Compound Summary: this compound (CID 47003412).[1][2][5] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2]

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[2] (General reference for solubility profiling of amine-containing heterocycles).

  • Reichardt, C., & Welton, T. (2010).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Source for solvent polarity and solubility parameters).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-5-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering low yields (<40%) not because the reaction fails, but because the product is lost during isolation. The target molecule, 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine , presents a "perfect storm" of physicochemical challenges:

  • High Polarity: The side chain tertiary amine and the pyrimidine ring create a molecule with

    
    , making standard ethyl acetate/water extractions highly inefficient.
    
  • Oxidative Instability: The electron-rich 5-aminopyrimidine moiety is prone to rapid air oxidation (browning) upon exposure to atmosphere.

  • Catalyst Poisoning: The side chain amine can coordinate with transition metals, complicating hydrogenation.

This guide restructures your protocol to address these specific failure modes.

Phase 1: The SNAr Reaction (Formation of Nitro-Intermediate)

Objective: Synthesize N-(2-(dimethylamino)ethyl)-5-nitropyrimidin-2-amine from 2-chloro-5-nitropyrimidine.

Critical Protocol Parameters
ParameterRecommendationRationale
Starting Material 2-chloro-5-nitropyrimidineThe 5-nitro group activates the C2 position for nucleophilic attack.[1]
Nucleophile N,N-dimethylethylenediamine (1.1 equiv)Slight excess ensures complete consumption of the chloride.
Base DIPEA (Diisopropylethylamine) (1.2 equiv)Scavenges HCl without acting as a nucleophile (unlike primary amines).
Solvent THF or IPA (0°C

RT)
IPA (Isopropyl Alcohol) often allows the product to precipitate directly.
Troubleshooting the SNAr Step

Issue: Low conversion or presence of hydrolysis product (2-hydroxy-5-nitropyrimidine).

  • Root Cause: Wet solvent or highly hygroscopic amine reactant. The chloride at C2 is labile and will hydrolyze if water is present before the amine attacks.

  • Correction: Dry solvents are mandatory. Add the amine dropwise at 0°C to control the exotherm, which minimizes side reactions.

Issue: Product "oils out" during workup.

  • Root Cause: The intermediate is already amphiphilic.

  • Correction: Do not perform an aqueous workup here if possible. If using IPA, cool to -20°C and filter the yellow precipitate. Wash with cold ether. If using THF, evaporate to dryness and triturate with water/ethanol to remove salts.

Phase 2: The Reduction (Nitro Amine)

Objective: Reduce the nitro group to the primary amine without poisoning the catalyst or oxidizing the product.

Recommended Method: Catalytic Hydrogenation (Pd/C)

While Iron/Ammonium Chloride (Fe/NH


Cl) is a common reductant, it creates a sludge that traps polar amines. Catalytic hydrogenation is superior for yield if managed correctly. 
  • Solvent: Methanol (degassed).

  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Pressure: Balloon pressure (1 atm) is usually sufficient.

  • Time: Monitor strictly by LCMS (usually 2-4 hours).

The "Yield Killer": Catalyst Poisoning & Oxidation
  • The Problem: The dimethylamino tail can coordinate to the Pd surface, slowing the reaction.

  • The Fix: Add 1.0 equivalent of HCl (using HCl in dioxane/methanol) to protonate the side-chain amine. This prevents coordination to the catalyst.

  • Post-Reaction: Filter through Celite under an Argon blanket . Do not let the filter cake run dry in air, or it may spark (pyrophoric) or oxidize your product immediately.

Phase 3: Isolation & Purification (The Critical Control Point)

Most yields are lost here. The product is a tri-amine. It is extremely water-soluble at neutral/acidic pH and moderately soluble at basic pH.

Why Standard Extraction Fails

Standard protocol (Extract with EtOAc/Water) will partition ~50-70% of your product into the aqueous layer due to its low


.
High-Yield Isolation Protocol

Option A: The "Salting Out" Extraction (Recommended)

  • Basify the aqueous layer to pH > 12 using 50% NaOH (ensures all amines are free bases).

  • Saturate the aqueous layer with NaCl (brine).

  • Extract with n-Butanol or Chloroform:Isopropanol (3:1) . Do not use Ethyl Acetate.

  • Dry organic layer over Na

    
    SO
    
    
    
    and concentrate.

Option B: The "Dry Load" (If Chromatography is needed)

  • Do not attempt aqueous extraction.

  • Filter the catalyst from the reaction mixture.

  • Add silica gel directly to the crude methanol solution.

  • Evaporate to dryness (adsorb compound onto silica).

  • Load this powder onto a flash column.

  • Eluent: DCM : Methanol : NH

    
    OH (90 : 9 : 1). The ammonia is critical to deprotonate the silica and prevent streaking.
    

Visualizing the Workflow

The following diagram illustrates the optimized pathway and decision logic for maximizing yield.

SynthesisWorkflow cluster_0 Phase 1: SNAr cluster_1 Phase 2: Reduction cluster_2 Phase 3: Workup (The Yield Trap) Start 2-chloro-5-nitropyrimidine Step1 Reaction in IPA/THF Start->Step1 Reagent + N,N-dimethylethylenediamine (1.1 eq, 0°C) Reagent->Step1 Check1 Precipitate formed? Step1->Check1 Filter Filter & Wash (High Yield) Check1->Filter Yes Evap Evaporate & Triturate Check1->Evap No Intermed Nitro-Intermediate Filter->Intermed Evap->Intermed Hydro Hydrogenation (Pd/C) Add 1.0 eq HCl Intermed->Hydro Warn1 CRITICAL: Argon Blanket Avoid Air Exposure Hydro->Warn1 Decision Purification Method Warn1->Decision BadPath EtOAc/Water Extraction Decision->BadPath Standard GoodPath n-BuOH Extraction (pH > 12 + NaCl) Decision->GoodPath Optimized AltPath Dry Load Flash Chrom. (DCM:MeOH:NH4OH) Decision->AltPath Alternative Loss Product lost in Aqueous Phase (<40% Yield) BadPath->Loss Final Target Diamine (>80% Yield) GoodPath->Final AltPath->Final

Figure 1: Optimized synthetic workflow highlighting the critical extraction decision point to prevent product loss into the aqueous phase.

Frequently Asked Questions (FAQs)

Q: My product turns black on the filter paper after hydrogenation. Why? A: The 5-aminopyrimidine core is electron-rich and oxidizes rapidly in air (similar to phenylenediamines).

  • Fix: Filter under an inert atmosphere (nitrogen/argon). If you must store it, store it as the HCl salt, which is significantly more stable against oxidation.

Q: I see a spot on TLC, but it streaks from the baseline. How do I calculate Rf? A: The streaking is caused by the interaction of the basic amines with the acidic silanols on the TLC plate.

  • Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it before spotting. Or, use the eluent system: DCM/MeOH/NH

    
    OH (90:9:1).
    

Q: Can I use Iron (Fe) reduction instead of Hydrogenation? A: You can, but you will likely lose yield during the workup. Iron reductions generate iron oxide sludge. Because your product is highly polar, it adsorbs strongly to this sludge. Washing the sludge with methanol helps, but Pd/C hydrogenation is cleaner for this specific substrate.

Q: Why do you recommend n-Butanol for extraction? A: n-Butanol is more polar than Ethyl Acetate and can extract polar amines from the aqueous phase much more effectively. However, it has a high boiling point (117°C), so you will need a good rotovap vacuum to remove it.

References

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 1994. (Standard text for pyrimidine reactivity and properties).
  • BenchChem Technical Support. "Purification of Polar Pyrimidine Derivatives." BenchChem Troubleshooting Center, 2025.[2] 2

  • ResearchGate Discussion. "Purification of highly polar aminopyrimidines workup troubleshooting." ResearchGate, Accessed 2026. 3[4][5]

  • PubChem. "this compound Compound Summary."[6] National Library of Medicine. 6

Sources

Resolving solubility issues of 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine in water

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for researchers encountering solubility difficulties with 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine (CAS: 1240527-96-1 / Related salts).[1][2]

Status: Active Ticket Subject: Aqueous Solubility & Stability Troubleshooting Assigned Specialist: Senior Application Scientist, PhysChem Division[2]

Executive Summary

The compound This compound presents a classic medicinal chemistry challenge: it is a poly-basic molecule with distinct pKa values that dictate its solubility profile.[1][2] Users typically encounter "insolubility" that is actually a result of incorrect pH management or oxidative instability leading to polymerization.

This guide moves beyond generic advice, providing a mechanistic breakdown of why your current protocol may be failing and how to correct it using pKa-dependent solubilization and anti-oxidation strategies.

Module 1: The pH Criticality (Primary Troubleshooting)

The Issue: "The compound floats as a solid in neutral water or precipitates upon addition to PBS."

The Mechanism: This molecule contains three nitrogen centers with distinct basicities.

  • Aliphatic Amine (Dimethylamino tail): Highly basic (

    
    ).[1]
    
  • Exocyclic Aromatic Amine (C5-position): Weakly basic (

    
    ).[1][2]
    
  • Pyrimidine Ring Nitrogens: Very weakly basic.[1]

At neutral pH (7.0) or physiological pH (7.4), the molecule exists in an equilibrium where a significant fraction may remain as the free base or mono-cation, which often possesses high crystal lattice energy and poor water solubility.[2] To achieve high aqueous solubility (>10 mg/mL), you must fully protonate the aliphatic amine and potentially destabilize the crystal lattice via salt formation.[2]

Protocol A: In-Situ Salt Formation (Acid Titration)

Do not attempt to dissolve the free base in pure water.[1][2]

  • Suspend the calculated amount of compound in 80% of the final volume of HPLC-grade water.

  • Titrate with 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).

    • Target Stoichiometry: 2.0 to 2.2 equivalents of acid per mole of compound.

    • Why: You need to form the Dihydrochloride or Dimesylate salt. The first equivalent protonates the aliphatic tail; the second ensures the aromatic system is sufficiently polar/ionic to prevent stacking interactions.

  • Vortex/Sonicate for 5 minutes. The solution should turn clear.

  • Back-titrate (Optional): If the final pH is too low for your assay (< pH 4), carefully adjust with dilute NaOH, but do not exceed pH 6.5 , or the free base may crash out.[2]

FAQ: Salt Selection

Q: HCl vs. Mesylate?

  • HCl: Best for general chemical use and acute animal studies.[1]

  • Mesylate (MSA): Recommended if the HCl salt is hygroscopic or if you observe chloride-ion toxicity in sensitive cell lines.[1]

Module 2: Stability-Induced Insolubility (The "Browning" Effect)[1][2]

The Issue: "The solution was clear, but turned brown/black after 2 hours and formed a precipitate."

The Mechanism: Pyrimidine-2,5-diamines are electron-rich and highly susceptible to auto-oxidation .[1] The C5-amino group can oxidize to form quinone-imine-like intermediates, which subsequently polymerize into insoluble, dark-colored aggregates.[1][2] This is often mistaken for poor solubility.[1]

Protocol B: Anaerobic Handling & Antioxidants
  • Degas Solvents: All water/buffers must be degassed (sparged with Nitrogen or Argon for 15 mins) prior to use.[1]

  • Add Antioxidant: Incorporate Ascorbic Acid (Vitamin C) or Sodium Metabisulfite at 0.1% w/v into the aqueous vehicle before adding the drug.

    • Note: Ascorbic acid also lowers pH, aiding solubility (synergistic effect).[2]

  • Storage: Never store aqueous stocks. Prepare fresh. If storage is mandatory, freeze at -80°C under argon.[1][2]

Module 3: Formulation for Biological Assays (Cosolvents)

The Issue: "I need to dose cells/animals at pH 7.4, but the salt precipitates when I dilute my stock."

The Mechanism: Diluting an acidic stock into PBS (pH 7.4) shifts the equilibrium back toward the free base. If the concentration exceeds the intrinsic solubility (


) of the free base, precipitation occurs (the "Crash-Out" effect).[2]
Protocol C: The Ternary Co-solvent System

Use this formulation to maintain solubility upon dilution.

ComponentRoleRecommended Ratio (v/v)
DMSO Primary Solubilizer (breaks lattice energy)5% - 10%
PEG 400 Interface Stabilizer (prevents aggregation)30% - 40%
Water/Saline Bulk Vehicle50% - 65%

Step-by-Step Mixing Order (Critical):

  • Dissolve compound completely in 100% DMSO (Stock conc: 50-100 mM).

  • Add PEG 400 to the DMSO solution and vortex.

  • Slowly add the Water/Saline while vortexing.[1]

    • Warning: Adding DMSO straight into Saline often causes immediate precipitation due to local high water concentration.[1]

Visual Troubleshooting Workflows

Diagram 1: Solubility Diagnostic Flowchart

Use this logic tree to identify the root cause of your issue.

SolubilityTroubleshooting Start Start: Compound is Insoluble CheckColor Check Solution Color Start->CheckColor IsBrown Dark/Brown Precipitate? CheckColor->IsBrown Oxidation Issue: OXIDATION Use Degassed Water + Antioxidant IsBrown->Oxidation Yes CheckPH Check pH IsBrown->CheckPH No (White/Cloudy) IsNeutral Is pH > 6.5? CheckPH->IsNeutral SaltForm Issue: FREE BASE FORM Titrate with HCl to pH < 4.0 IsNeutral->SaltForm Yes CheckConc Check Concentration IsNeutral->CheckConc No (Already Acidic) IsHighConc > 10 mg/mL? CheckConc->IsHighConc Cosolvent Action: Use DMSO/PEG400 System IsHighConc->Cosolvent Yes Cyclodextrin Action: Use HP-Beta-Cyclodextrin IsHighConc->Cyclodextrin No (Trace Insolubility)

Caption: Diagnostic logic for distinguishing between pH-dependent insolubility, oxidative degradation, and saturation limits.

Diagram 2: Molecular Protonation Strategy

Understanding which nitrogen to target for salt formation.[1]

ProtonationStrategy cluster_0 Solubility Zone FreeBase Free Base (Lipophilic, Insoluble) MonoCat Mono-Cation (Aliphatic Amine H+) FreeBase->MonoCat + 1.0 eq HCl (pH ~7) DiCat Di-Cation (Soluble Salt Form) MonoCat->DiCat + 2.0 eq HCl (pH ~3-4)

Caption: Step-wise protonation strategy. Full solubility is typically achieved only at the Di-Cation stage.[1]

References

  • PubChem. (2025).[1][3][4] Compound Summary: this compound (CID 47003412).[1][2][5] National Library of Medicine.[1][3] [Link][1][2]

  • Journal of Medicinal Chemistry. (2018). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs. ACS Publications.[1] [Link]

  • Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide. [Link][1][2]

  • CatSci. (2023).[1] Choosing the Right Technique to Increase Poor Drug Solubility. [Link]

Sources

Addressing color changes and stability in stored 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Case Subject: 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine CAS Registry Number: 1421271-09-1 (and related analogs) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Canary" in Your Freezer

You are likely observing a color transition from off-white/pale yellow


 pink/red 

brown/black
.

Do not panic. This molecule, this compound, behaves chemically like a "heterocyclic p-phenylenediamine." It is an electron-rich system where the primary amine at the C5 position is highly susceptible to oxidative coupling. The color change is a visual indicator of quinone-imine formation and subsequent oligomerization, triggered by oxygen, light, and trace metals.

This guide provides the diagnostic logic to determine if your sample is salvageable and the protocols to stabilize it for future use.

Part 1: Diagnostic Triage (Q&A)

Q1: My sample has turned a faint pink/salmon color. Is the purity compromised? A: Likely not significantly . The "pink" species is often a trace impurity (usually <0.5%) of the oxidized radical cation or quinone-imine intermediate. These species have high extinction coefficients, meaning a tiny amount causes visible coloration.

  • Action: Run a standard LC-MS. If the main peak is >95% and the M+1 mass is correct (182.13 Da), you can proceed with synthesis. Note: If using for precise kinetics or biological assays, repurify.

Q2: The sample is dark brown or black and sticky. Can I use it? A: No. Dark brown/black indicates advanced oxidation leading to "azoxy" dimers and complex polymers (similar to aniline black dye formation). The "sticky" texture suggests hygroscopic water absorption, which accelerates this degradation.

  • Action: Recrystallization or Column Chromatography is required. (See Part 2).

Q3: I stored it in the fridge, but it still degraded. Why? A: Cold slows kinetics, but it does not stop oxidation if oxygen and moisture are present. The dimethylaminoethyl side chain is basic. It can absorb atmospheric CO₂ to form carbamates or attract moisture, creating a micro-aqueous environment that catalyzes auto-oxidation.

  • Action: You must store under inert gas (Argon/Nitrogen).

Q4: Can I stop the color change in solution? A: Yes. If you are preparing stock solutions, add a reducing agent like DTT (Dithiothreitol) or Ascorbic Acid (if compatible with your next step) to act as an oxygen scavenger.

Part 2: Restoration & Purification Protocols

If your material requires cleanup, standard silica chromatography often fails because the basic amine tails streak or stick to the acidic silica. Use this modified protocol.

Protocol A: "The Basic Flash" (For >1g scale)
  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Pre-treatment: Slurry the silica in your eluent + 1% Triethylamine (TEA) or 1% NH₄OH before loading the column. This neutralizes acidic sites on the silica.

  • Eluent System: Dichloromethane (DCM) : Methanol (MeOH) : NH₄OH (90:9:1).

    • Note: Start with 100% DCM and gradient to the mixture.

  • Procedure:

    • Dissolve the dark sample in a minimum amount of DCM/MeOH (9:1).

    • Load onto the pre-neutralized column.

    • The dark impurities (polymers) will likely stay at the baseline.

    • Collect the fluorescent/UV-active fraction.

    • Critical: Evaporate solvent immediately and store under Argon.

Protocol B: "The Salt Shield" (Long-term Stabilization)

Free amines are unstable. Converting this molecule to a hydrochloride (HCl) or Tosylate (TsOH) salt dramatically improves shelf-life.

  • Dissolve 1 eq of amine in dry Ethanol or Methanol.

  • Dropwise add 2.0 eq of HCl (4M in Dioxane) or p-Toluenesulfonic acid monohydrate (dissolved in EtOH).

  • A precipitate should form. If not, add Diethyl Ether to induce precipitation.

  • Filter and dry. The salt form is resistant to oxidation.

Part 3: The Mechanism of Instability

To trust the protocol, you must understand the enemy. The degradation pathway follows an Oxidative Coupling mechanism common to 2,5-diaminopyrimidines.

Visualizing the Degradation Pathway

OxidationPathway cluster_prevention Intervention Points Start Original Molecule (Colorless/Pale Yellow) 2,5-Diamine Radical Radical Cation (Pink/Red Species) Reactive Intermediate Start->Radical O2 / Light / Metal ions Radical->Start Redox Cycling Quinone Quinone Diimine (Unstable Electrophile) Radical->Quinone -e-, -H+ Polymer Azo-Dimers & Polymers (Brown/Black Tar) Irreversible Damage Quinone->Polymer Coupling with Start Molecule Argon Argon/N2 Storage (Blocks O2) Argon->Start Acid Salt Formation (HCl) (Blocks Lone Pair) Acid->Start

Figure 1: The oxidative cascade of 2,5-diaminopyrimidines. The transition from colorless to pink represents the initial radical formation, while brown/black indicates irreversible polymerization.

Part 4: Stability Data & Storage Matrix

Use this matrix to determine the expected shelf-life based on your current storage conditions.

Storage ConditionAtmosphereStateExpected StabilityVisual Indicator
Ambient (25°C) AirSolid< 1 WeekRapid browning
Fridge (4°C) AirSolid2-4 WeeksYellowing

Pink crust
Freezer (-20°C) AirSolid1-2 MonthsSlight surface pinking
Freezer (-20°C) Argon/N₂ Solid6-12 Months Remains Pale Yellow
Freezer (-20°C) ArgonHCl Salt > 2 Years Stable White Solid
Solution (DMSO) AirLiquid< 24 HoursTurns Red/Brown quickly

Part 5: References & Grounding

  • PubChem Compound Summary. this compound (CID 47003412).[1] National Center for Biotechnology Information.

  • Wróbel, A., et al. (2020). Folate Antagonists: History and Future of Antimicrobial Diaminopyrimidines. (Context on diaminopyrimidine instability and handling).

  • Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds. (Chemistry of pyrimidine oxidation).

  • BenchChem Technical Data. Handling of N4-(2-(dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine analogs.

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for your batch before handling.

Sources

Overcoming catalyst poisoning when using 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-25-DIAMINE-OPT Topic: Overcoming catalyst poisoning during the synthesis/utilization of 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine. Assigned Specialist: Senior Application Scientist, Catalysis Division.

Diagnostic Hub: The Mechanics of Poisoning

The Issue: You are likely experiencing stalled conversion or low turnover numbers (TON) when working with This compound . This molecule is a "perfect storm" for transition metal catalyst poisoning due to its multidentate Lewis basicity.[1]

Root Cause Analysis: The molecule contains three distinct nitrogen environments that compete with your reactants for the metal center (Pd, Pt, or Ni):

  • The "Tail" (Tertiary Amine): The dimethylamino group is a strong

    
    -donor (
    
    
    
    hybridized).[1][2] It binds irreversibly to electrophilic metal centers like Pd(II), halting the catalytic cycle.
  • The "Ring" (Pyrimidine Nitrogens): The

    
     and 
    
    
    
    atoms are
    
    
    hybridized and can participate in
    
    
    -backbonding, effectively "crowding" the metal surface in heterogeneous systems (Pd/C).
  • The "Product" (Primary Amine): If you are synthesizing this molecule via nitro-reduction, the product (the diamine) is significantly more basic than the starting material. This causes product inhibition —as the reaction proceeds, the catalyst surface becomes saturated with the product, and the reaction rate asymptotes to zero.

Visualization: The Competitive Binding Landscape

The following diagram illustrates the competitive pathways leading to catalyst deactivation versus the desired catalytic cycle.

CatalystPoisoning Catalyst Active Metal Center (Pd/Pt) Cycle Catalytic Cycle (Oxidative Addition / Reductive Elimination) Catalyst->Cycle Intended Path DeadCat Deactivated Catalyst (Coordination Complex) Catalyst->DeadCat Irreversible Saturation Substrate Substrate (Nitro/Halide) Substrate->Cycle Reacts Poison 2-N-[2-(dimethylamino)ethyl] pyrimidine-2,5-diamine Poison->Catalyst Competitive Binding (Chelation) Salt Ammonium Salt (Non-Coordinating) Poison->Salt + Acid Acid Acid Additive (MsOH / HCl) Acid->Poison Salt->Catalyst No Binding

Caption: Competitive binding mechanism where the diamine product sequesters the active metal center.[2] Acidic additives effectively "mask" the nitrogen lone pairs, restoring the catalytic pathway.

Troubleshooting Workflows

Select the workflow matching your specific reaction type.[1]

Workflow A: Hydrogenation Stalls (Nitro Reduction)

Context: Reducing N-(2-(dimethylamino)ethyl)-5-nitropyrimidin-2-amine to the diamine.[1][2]

Symptom: Rapid initial


 uptake that stops at ~60-70% conversion.[1][2] Adding fresh catalyst has minimal effect.[1]
CheckpointActionable Insight
Solvent pH Critical. If neutral, the amine product is poisoning the surface.[2] Fix: Run the reaction in acidic media (see Protocol 1).
Catalyst Type Pt/C is often more susceptible to nitrogen poisoning than Pd/C. Fix: Switch to 5% Pd/C (sulfided) or Pd(OH)2/C (Pearlman’s Catalyst).[1][2]
Pressure Low pressure (<2 bar) favors strong adsorption of poisons.[1] Fix: Increase

pressure to >5 bar to outcompete the amine desorption equilibrium.
Workflow B: Cross-Coupling Failure (Buchwald-Hartwig)

Context: Using the diamine as a nucleophile or coupling partner.[2]

Symptom: Darkening of reaction mixture (Pd black precipitation) with no product formation.[1]

CheckpointActionable Insight
Ligand Class Monodentate phosphines (

) are easily displaced by the chelating diamine.[1][2] Fix: Use bulky biaryl phosphines (e.g., BrettPhos , RuPhos ) that create a steric shell around the Pd.
Base Selection Strong bases (NaOtBu) may cause decomposition of the pyrimidine ring or side reactions. Fix: Switch to weak inorganic bases (

,

) or soluble organic bases (DBU).
Pd Source

requires reduction and is vulnerable during the induction period.[1] Fix: Use precatalysts like Pd-PEPPSI-IPr or G3-BrettPhos to ensure immediate active species generation.[1][2]

Validated Protocols

Protocol 1: The "Proton-Masking" Hydrogenation

Best for: Synthesis of the diamine from nitro-precursors.[2]

Theory: By converting the amines into ammonium salts using a non-oxidizing acid, you remove the lone pair availability. The ammonium cation cannot coordinate to the metal surface.

Materials:

  • Substrate: 5-nitro-N-[2-(dimethylamino)ethyl]pyrimidin-2-amine (1.0 eq)[1][2]

  • Catalyst: 10% Pd/C (5 wt% loading relative to substrate)[1][2]

  • Solvent: Methanol (10V)[1][2]

  • Additive: Methanesulfonic acid (MsOH) (2.2 eq) or conc.[1][2] HCl (2.5 eq).

Step-by-Step:

  • Dissolution: Dissolve the nitro substrate in Methanol.

  • Acidification: Slowly add MsOH (2.2 eq). Why MsOH? It is non-volatile, easy to handle, and the methanesulfonate counter-ion is non-coordinating.

    • Self-Check: Measure pH.[1] It should be < 2.0. If not, add more acid.[1]

  • Catalyst Addition: Add Pd/C under an inert atmosphere (

    
     blanket).
    
  • Hydrogenation: Charge with

    
     (3–5 bar). Stir vigorously (>800 RPM) to eliminate mass transfer limitations.
    
  • Work-up:

    • Filter catalyst over Celite.[1]

    • Neutralization: The filtrate contains the salt. To isolate the free base, treat with cold NaOH (aq) until pH > 10, then extract with DCM/IPA (3:1).[1]

Expected Outcome: >98% conversion in <4 hours with no catalyst deactivation.

Protocol 2: Sterically Shielded Cross-Coupling

Best for: Coupling the diamine to an aryl halide.

Theory: Using a "Third Generation" (G3) Buchwald precatalyst ensures the active


 species is formed immediately.[1][2] The bulky ligand prevents the diamine substrate from forming a stable (unreactive) chelate with the Palladium.

Materials:

  • Aryl Halide (1.0 eq)[1][2][3][4]

  • Diamine Nucleophile (1.2 eq)[1][2]

  • Catalyst: BrettPhos Pd G3 (1–2 mol%)[1][2]

  • Base:

    
     (2.0 eq)[1][2]
    
  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step:

  • Charge Solids: Add Aryl Halide, Base, and BrettPhos Pd G3 to the vial.

  • Purge: Cycle Vacuum/Argon (3x). Oxygen is fatal to the active catalyst species.

  • Add Liquids: Add the Diamine (dissolved in Dioxane) via syringe.

  • Heat: Stir at 80–100°C.

    • Self-Check: The solution should remain homogeneous or turn a light tea color. If it turns black immediately (Pd precipitation), the ligand protection has failed—check solvent purity (peroxides).[1]

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel instead of Palladium to save cost? A: Yes, but Raney Nickel is less sensitive to amine poisoning than Pd. However, it requires higher loading (often 20-50 wt%) and rigorous washing to remove aluminum salts.[1] For this specific pyrimidine, Raney Ni is a viable alternative if the "Proton-Masking" Pd protocol is not feasible.[1]

Q: Why not use a protecting group like Boc on the tail amine? A: You can, but it adds two synthetic steps (protection and deprotection). The "Proton-Masking" protocol (Protocol 1) achieves the same electronic deactivation in situ without extra isolation steps, making it more atom-economical.[2]

Q: I see a side product with M+14 mass. What is it? A: If using Methanol as a solvent during hydrogenation without acid, you may be seeing N-methylation .[1] The resulting amine can react with the solvent (methanol) via a "borrowing hydrogen" mechanism on the catalyst surface. Acidifying the media (Protocol 1) completely suppresses this side reaction.[1]

References

  • Mechanisms of Catalyst Poisoning

    • Albers, P., et al. "Poisoning and deactivation of palladium catalysts."[1][5] Journal of Molecular Catalysis A: Chemical, 173(1-2), 2001, pp. 275-286.[1]

  • Rociletinib (CO-1686)

    • Walter, A. O., et al. "Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance." Nature, 504, 2013, pp. 412–415.[1] [1][2]

    • Fawwaz, M., et al. "Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686)..."[6] Molecules, 25(12), 2020.[1][6]

  • Buchwald-Hartwig Optimization

    • Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 2016, pp. 12564–12649.[1] [1][2]

  • Acidic Hydrogenation Strategy

    • Nishimura, S.[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.[1] (Standard reference for pH effects on amine hydrogenation).

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Identification of 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine, a complex heterocyclic amine of interest in pharmaceutical and materials science research. By dissecting its molecular structure and comparing its expected spectral features with those of simpler, related compounds, we offer a robust framework for the unambiguous identification and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic interpretation.

Introduction: The Role of FTIR in Characterizing Complex Heterocycles

FTIR spectroscopy is an indispensable, non-destructive technique for identifying functional groups within a molecule.[1][2] It measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies. For a molecule like this compound, with its unique combination of a substituted pyrimidine ring, primary, secondary, and tertiary amine functionalities, and aliphatic linkers, the FTIR spectrum provides a unique fingerprint. Understanding this fingerprint is crucial for confirming synthesis, assessing purity, and studying intermolecular interactions.[3]

The molecule's structure, shown below, dictates the vibrational modes we expect to observe.

Caption: Molecular structure of this compound.

Predicted FTIR Absorption Bands and Comparative Analysis
Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale and Comparative Data
N-H Stretching 3500 - 3200This region is dominated by the N-H bonds of the primary (-NH₂) and secondary (-NH-) amines. Primary amines typically show two distinct bands: an asymmetric and a symmetric stretch.[4][5][6] For comparison, 2-aminopyrimidine exhibits N-H stretching vibrations in this range.[7][8][9] The secondary amine will present a single, weaker band.[4][10] The presence of multiple amine types and potential for hydrogen bonding will likely result in a complex, broad absorption pattern in this region.[11]
C-H Stretching (Aromatic & Aliphatic) 3100 - 2850Aromatic C-H stretching from the pyrimidine ring is expected to appear as weaker bands just above 3000 cm⁻¹.[11] Aliphatic C-H stretching from the ethyl and methyl groups will result in stronger bands below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[11] This is a key differentiator from simpler pyrimidine amines lacking alkyl side chains.
C=N and C=C Stretching (Ring Vibrations) 1650 - 1450The pyrimidine ring will exhibit a series of characteristic stretching vibrations.[12][13] For 2-aminopyrimidine, these ring vibrations are observed around 1590 cm⁻¹.[8] These bands confirm the presence of the heterocyclic aromatic core.
N-H Bending 1650 - 1580The primary amine (-NH₂) at the C5 position will show a characteristic "scissoring" vibration in this region.[4][5] This band is often sharp and can sometimes be mistaken for a carbonyl peak if not carefully considered in context.[4] Secondary amines generally do not show a strong band here.[4]
C-H Bending (Aliphatic) 1470 - 1370Bending vibrations (scissoring and rocking) from the -CH₂- groups of the ethyl chain and the -CH₃ groups of the dimethylamino moiety will appear here. These bands confirm the presence and nature of the aliphatic side chain.
C-N Stretching 1350 - 1020This region will contain multiple C-N stretching bands. The aromatic C-N stretch (pyrimidine ring to amine) is typically strong and found in the upper part of this range (1335-1250 cm⁻¹).[4][6] The aliphatic C-N stretches (from the ethyl and dimethylamino groups) are of medium or weak intensity and appear at lower wavenumbers (1250-1020 cm⁻¹).[4][6]
N-H Wagging 910 - 665A strong, often broad band due to out-of-plane N-H wagging is characteristic of primary and secondary amines and is expected in this fingerprint region.[4]
Comparative Spectra: Isolating Key Features

To build confidence in our assignments, we compare the expected spectrum with that of key structural analogues.

  • 2-Aminopyrimidine: This molecule provides the foundational spectrum for the substituted pyrimidine core. Its spectrum is characterized by the primary amine N-H stretches (~3400-3300 cm⁻¹), the N-H bend (~1600 cm⁻¹), and the aromatic ring vibrations (1600-1450 cm⁻¹).[7][8][14] The absence of strong aliphatic C-H and C-N bands is the key difference.

  • N,N-Dimethylethylenediamine: This compound represents the side chain. Its spectrum is dominated by aliphatic C-H stretching bands (~2950-2800 cm⁻¹), a primary amine N-H stretch, and aliphatic C-N stretching vibrations.[15]

The spectrum of This compound can be viewed as a composite of these two, with the added complexity of a secondary amine N-H stretch and the influence of an additional primary amine at the C5 position. The most telling features for identification will be the simultaneous presence of strong aromatic ring vibrations and strong aliphatic C-H and C-N absorptions.

Experimental Protocol for FTIR Analysis

Achieving a high-quality, reproducible FTIR spectrum requires a standardized methodology. The following protocol outlines the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Record Background Spectrum (No Sample) Clean->Background Place Place Small Amount of Sample on Crystal Background->Place Apply Apply Pressure with Clamp to Ensure Good Contact Place->Apply Record Record Sample Spectrum Apply->Record Process Perform Data Processing (e.g., Baseline Correction, ATR Correction) Record->Process Analyze Analyze Spectrum & Identify Peaks Process->Analyze End End Analyze->End

Caption: Standard workflow for obtaining an FTIR spectrum using the ATR technique.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and stable.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, non-abrasive wipe.[16]

  • Background Collection: Record a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.[1][17]

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Engage the pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality signal.[16]

  • Sample Spectrum Collection: Acquire the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) is recommended to improve the signal-to-noise ratio.[1]

  • Data Processing: The resulting spectrum should be processed. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, and a baseline correction to remove any broad, underlying features.

  • Cleaning: After analysis, retract the clamp, remove the sample powder, and clean the ATR crystal thoroughly as in Step 2.

Conclusion

The FTIR spectrum of this compound is complex, but predictable. Positive identification hinges on the concurrent observation of key vibrational modes corresponding to its distinct structural motifs:

  • N-H stretches (broad, >3200 cm⁻¹) indicating primary and secondary amines.

  • C-H stretches both above and below 3000 cm⁻¹, confirming aromatic and aliphatic moieties, respectively.

  • Aromatic ring vibrations (1650-1450 cm⁻¹) confirming the pyrimidine core.

  • A rich fingerprint region (<1500 cm⁻¹) containing characteristic C-N stretching and N-H bending/wagging modes.

By comparing an experimental spectrum to the detailed assignments provided in this guide and considering the spectra of simpler analogues, researchers can confidently verify the identity and structural integrity of this valuable compound.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available From: [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem 242. Retrieved from a URL that is no longer active, but core information is widely available in standard organic chemistry resources.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Puskar, L., et al. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(25), 6873–6879. Available From: [Link]

  • Sathya, M., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Journal of Ovonic Research, 20(4), 511-521. Available From: [Link]

  • Hasan, T. H., et al. (2024). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available From: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available From: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Agilent Technologies. (n.d.). FTIR spectroscopy reference guide. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available From: [Link]

  • TSI Journals. (2010). Spectroscopic Investigations of 2-Aminopyridine. International Journal of Chemical Sciences, 8(2), 1069-1081. Available From: [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available From: [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Vibrational Spectroscopy, 40(1), 103-115. Available From: [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • van der Merwe, J. H., et al. (2014). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Physical Chemistry Chemical Physics, 16(25), 12870-12882. Available From: [Link]

  • University of Texas at Dallas. (n.d.). Fourier Transform Infrared Spectroscopy. Available From: [Link]

  • SpectraBase. (n.d.). N,N-diethyl-N',N'-dimethylethylenediamine. John Wiley & Sons, Inc. Retrieved from [Link]

  • University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available From: [Link]

  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Available From: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry. Retrieved from [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available From: [Link]

  • Krishnakumar, V., & John, X. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. Available From: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. Retrieved from [Link]

  • BioPharm International. (2026). Top 10 Most Influential Articles on FT-IR Spectroscopy in Biopharmaceutical Applications during 2024–2025.

Sources

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Due to the lack of a specific SDS, a cautious approach is paramount. Based on the chemical structure and data from similar pyrimidine-containing compounds, researchers should assume that 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine may possess the following hazards:

  • Skin and Eye Irritation or Corrosion: Many amine-containing compounds and pyrimidine derivatives can cause effects ranging from mild irritation to severe burns upon contact with skin and eyes.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]

  • Harmful if Swallowed or Inhaled: Similar compounds have demonstrated toxicity upon ingestion or inhalation.[4]

  • Flammability: Some related compounds are flammable liquids and vapors.[3][4] It is prudent to handle this compound away from ignition sources.[3]

A thorough risk assessment should be conducted before commencing any work, considering the quantities being used and the specific experimental procedures involved.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety goggles during procedures with a high risk of splashing.[5]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat is recommended.[5] For tasks with a higher risk of exposure, consider double gloving.[6]
Respiratory Use in a well-ventilated area or with local exhaust ventilation.All handling of the solid or solutions should be performed within a certified chemical fume hood.[2] If exposure limits may be exceeded, a full-face respirator may be necessary.[2]

Standard Operating Procedure: A Step-by-Step Guide to Safe Handling

Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring experimental integrity.

Preparation and Weighing
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Conduct all weighing of the solid compound within the chemical fume hood. Use a tared weigh boat or paper.

  • Aliquotting: If preparing solutions, do so within the fume hood. Add the solid to the solvent slowly to avoid splashing.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems.

  • Temperature Control: If heating is required, use a controlled heating mantle or bath. Avoid open flames.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) for all transfers to minimize the generation of dust or aerosols.

Post-Experiment
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves (if double-gloved), face shield, lab coat, inner gloves, and finally, safety goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Be Prepared

Rapid and correct response during an emergency can significantly mitigate harm.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is crucial for environmental and personal safety.

  • Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations.[7] Containers should be tightly sealed.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a designated hazardous waste container.[7]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.[8]

  • Do Not: Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation don_ppe Don PPE prep_fume_hood->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe collect_waste Collect Chemical Waste decontaminate->collect_waste collect_contaminated Collect Contaminated Materials decontaminate->collect_contaminated wash_hands Wash Hands Thoroughly remove_ppe->wash_hands dispose Dispose via EHS Protocols collect_waste->dispose collect_contaminated->dispose

Caption: A flowchart outlining the safe handling process.

References

  • Personal protective equipment for handling Pyrimidine, 4,6-diethoxy-. BenchChem.
  • Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol. BenchChem.
  • Safety D
  • This compound. PubChem. [Link]

  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY D
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]

  • PPE to Use When Handling Hazardous Drugs. (General Guidance).
  • PRODUCT INFORM
  • Chemical Safety Practices Recommendations N-Nitrosodiethylamine (NDEA, Diethylnitrosamine, DEN).
  • Biological Waste Disposal Plan. Center for Drug Design.
  • How do I safely inactivate biohazardous flow-through m
  • N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine. Cancer.gov.

Sources

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Retrosynthesis Analysis

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2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine
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